molecular formula C25H23ClN4O3S B2833472 4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1226427-25-3

4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2833472
CAS No.: 1226427-25-3
M. Wt: 494.99
InChI Key: QMMRVXJPNXPJKT-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 2 with a sulfanyl-linked carbamoyl methyl group attached to a 4-chlorophenylmethyl moiety. The benzamide group at position 4 is further functionalized with a (5-methylfuran-2-yl)methyl substituent.

Properties

IUPAC Name

4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-17-2-11-22(33-17)15-29-24(32)19-5-9-21(10-6-19)30-13-12-27-25(30)34-16-23(31)28-14-18-3-7-20(26)8-4-18/h2-13H,14-16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRVXJPNXPJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazole ring, followed by the introduction of the chlorobenzyl group and the furan ring. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The imidazole core is shared with compounds like cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) and BA99560 (2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide). Key differences include:

  • Target Compound : Chlorophenylmethyl-carbamoyl sulfanyl and 5-methylfuran-benzamide substituents.
  • Cyazofamid: Sulfonamide and cyano groups at positions 1 and 2, respectively, with a p-tolyl group at position 5 .
  • BA99560 : Bromophenyl and furan-methyl groups on the imidazole, coupled with a chlorophenylacetamide .
Compound Core Structure Key Substituents Molecular Weight Notable Functional Groups
Target Compound 1H-imidazole 4-Chlorophenylmethyl-carbamoyl sulfanyl; 5-methylfuran-benzamide ~502–525* C=S, C=O, NH (carbamoyl)
Cyazofamid 1H-imidazole 4-Chloro, 2-cyano, 1-sulfonamide, 5-p-tolyl 368.83 SO₂NMe₂, CN, Cl
BA99560 1H-imidazole 4-Bromophenyl, furan-2-ylmethyl; N-(4-chlorophenyl)acetamide 502.81 Br, C=S, C=O (acetamide)
Triazole Derivatives [7–9] 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl ~450–500* SO₂Ph, C=S, F

*Estimated based on analogous structures in and .

Pharmacological Implications (Hypothetical)

  • Hydrophobic Interactions : The 4-chlorophenyl and 5-methylfuran groups in the target compound may enhance membrane permeability and binding to hydrophobic enzyme pockets, similar to BA99560’s bromophenyl and furan motifs .
  • Hydrogen Bonding : The carbamoyl and benzamide groups could engage in hydrogen bonding, akin to the sulfonamide in cyazofamid and acetamide in BA99560 .
  • Docking Potential: ’s Glide XP scoring highlights the importance of hydrophobic enclosures and hydrogen bonds for affinity, suggesting the target’s substituents may optimize binding in silico models .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Imidazole core formation : Cyclization of precursors (e.g., thiourea derivatives) under reflux conditions in polar solvents like ethanol or DMF .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution, requiring catalysts such as potassium carbonate and controlled temperatures (60–80°C) .
  • Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or THF . Optimization of solvents, catalysts, and temperature is critical. For example, microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify imidazole, benzamide, and sulfanyl group connectivity. Aromatic protons typically appear as multiplets in δ 7.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₂₅ClN₄O₃S) .
  • HPLC : Monitors purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric or colorimetric readouts) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–100 μM concentrations .
  • Antimicrobial disk diffusion : Zone-of-inhibition measurements against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in sulfanyl group incorporation?

  • Mechanistic analysis : Probe reaction intermediates via LC-MS to identify hydrolysis byproducts (e.g., thiol oxidation) .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., acetonitrile) to minimize side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate anion reactivity .
  • DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to balance temperature, solvent ratio, and catalyst loading .

Q. How can contradictory data in biological activity (e.g., high enzyme inhibition but low cytotoxicity) be resolved?

  • Cellular uptake studies : Measure intracellular concentrations via LC-MS to assess permeability limitations .
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Target engagement validation : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm binding to intended proteins .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify competing interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the imidazole and benzamide moieties?

  • Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
  • Bioisosteric substitution : Swap the furan-methyl group with thiophene or pyridine rings to assess π-π stacking variations .
  • Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., EGFR kinase) and guide substitutions .

Q. How can spectral data inconsistencies (e.g., unexpected NMR splitting patterns) be investigated?

  • Dynamic effects analysis : Variable-temperature NMR to detect conformational exchange (e.g., imidazole ring puckering) .
  • COSY/NOESY experiments : Identify through-space correlations to resolve overlapping proton signals .
  • X-ray crystallography : Resolve absolute configuration and confirm sulfanyl group orientation .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Microwave-assisted synthesis, column chromatographySolvent polarity, catalyst loading
Characterization ¹H/¹³C NMR, HRMSDeuterated solvent choice, ionization mode
Biological Assays MTT, CETSACell line selection, incubation time
SAR Studies Molecular docking, analog synthesisDocking score thresholds, substituent logP

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